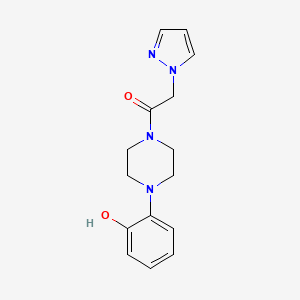
(r)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. The compound is also known by the names 4-Aminomethylphenylacetone hydrochloride and PAA HCl. In
Scientific Research Applications
Chemical Chaperones and Proteostasis
Recent studies have explored the potential of certain compounds in maintaining proteostasis by acting as chemical chaperones, which prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress. For instance, 4-Phenylbutyric acid (4-PBA), a low molecular weight chemical chaperone, has shown promising effects in various biological systems. Its properties enable it to support the correct folding of proteins within the ER, thus potentially alleviating various pathologies related to protein misfolding. This research could have implications for the study and application of related compounds, such as (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride, in maintaining cellular proteostasis and preventing diseases associated with protein misfolding (Kolb et al., 2015).
Advanced Oxidation Processes
The degradation of various compounds through advanced oxidation processes (AOPs) has been a focus of research, particularly in environmental science. A comprehensive review on the degradation pathways, by-products, and biotoxicity of common pharmaceuticals, including their interaction with AOPs, could provide insights into the potential environmental impact and degradation mechanisms of compounds like (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride. Understanding these processes is crucial for assessing the environmental persistence and safety of such chemicals (Qutob et al., 2022).
Hydrophilic Interaction Chromatography
The application of hydrophilic interaction chromatography (HILIC) for the separation of polar, weakly acidic or basic samples offers a valuable technique for the analysis of complex chemical compounds. HILIC's increasing popularity is attributed to its effectiveness in separating peptides, proteins, drugs, metabolites, and various natural compounds. This methodology could be relevant for the analysis and purification of (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride, especially given its polar nature (Jandera, 2011).
Botanical Properties and Ethnobotanical Applications
Exploring the ethanobotanical properties of unexplored plants reveals a wealth of knowledge on their medicinal uses. Compounds derived from these plants, including amino acids, proteins, lipids, and minerals, have various therapeutic properties. Such research can guide the exploration of (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride's potential applications in traditional and modern medicine, highlighting the importance of understanding the biological activities and applications of novel compounds (Thakre Rushikesh et al., 2016).
Synthesis and Photochemical Properties
The synthesis, acylation, and photochemical properties of hydroxycoumarins have been extensively reviewed, providing insights into the reactivity and applications of these compounds. Such reviews can inform future research on (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride, especially regarding its synthesis, potential modifications, and applications in various fields, including organic synthesis and medicinal chemistry (Yoda et al., 2019).
properties
IUPAC Name |
1-[4-[(1R)-1-aminoethyl]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBZDKPYJQEXOV-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

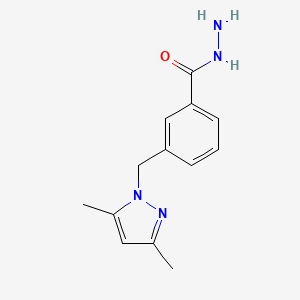
![Ethyl 2-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2941320.png)
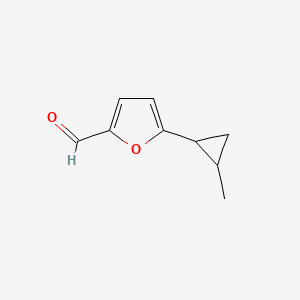
![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)
![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)
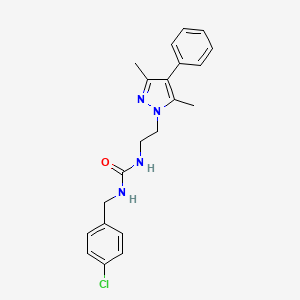
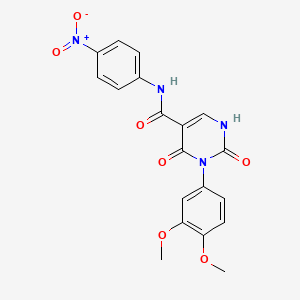
![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)
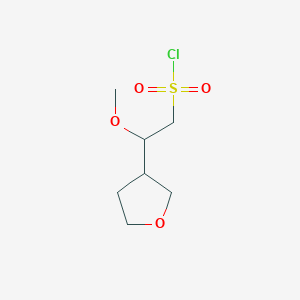

![N-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2941336.png)
